

Step-by-Step Guide to Atto 465 Antibody Conjugation: Application Notes and Protocols

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Compound of Interest

Compound Name: Atto 465

Cat. No.: B1263097

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Introduction

Atto 465 is a fluorescent dye belonging to the Atto family of fluorescent markers, known for its strong absorption, high fluorescence quantum yield, and excellent photostability.^[1] It is a derivative of the well-known dye Acriflavine.^{[1][2][3]} Characterized by a large Stokes shift in aqueous solutions, **Atto 465** is well-suited for various life science applications, including the labeling of proteins, DNA, and RNA.^[2] Its excitation and emission spectra make it a valuable tool in multiplex immunofluorescence histochemistry, where it can be spectrally distinguished from other common fluorophores. This document provides a detailed protocol for the conjugation of **Atto 465** NHS-ester to antibodies, a common procedure for preparing fluorescently labeled antibodies for use in techniques such as flow cytometry, immunofluorescence microscopy, and western blotting.

The **Atto 465** NHS-ester derivative is designed to react with primary amine groups (-NH₂) on the antibody, primarily the ε-amino groups of lysine residues, to form a stable amide bond. The following protocol outlines the necessary steps for successful antibody conjugation, purification of the conjugate, and determination of the degree of labeling.

Materials and Equipment

Reagents:

- Antibody to be labeled (at a concentration of >0.5 mg/mL in an amine-free buffer)
- **Atto 465** NHS-ester
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Gel filtration column (e.g., Sephadex G-25)
- Bovine Serum Albumin (BSA) for stabilization (optional)
- Sodium azide (for storage)

Equipment:

- Spectrophotometer
- Microcentrifuge
- Pipettes and tips
- Reaction tubes
- Vortex mixer
- Rotator or shaker
- Chromatography columns and rack

Experimental Protocols

Antibody Preparation

Proper preparation of the antibody is critical for successful conjugation. The antibody solution must be free of any amine-containing substances like Tris, glycine, or ammonium salts, as these will compete with the antibody for reaction with the **Atto 465** NHS-ester.

- **Buffer Exchange:** If the antibody is in a buffer containing amines, a buffer exchange must be performed. This can be achieved through dialysis against 10-20 mM PBS or by using a centrifugal filter with an appropriate molecular weight cut-off (e.g., 100 kDa for IgG).
- **Concentration:** The antibody concentration should ideally be at least 2 mg/mL to ensure efficient labeling. If the antibody concentration is below 0.5 mg/mL, it should be concentrated using a centrifugal filter.
- **Final Buffer:** After buffer exchange, the antibody should be in the labeling buffer (0.1 M sodium bicarbonate, pH 8.3). To achieve this, you can add 0.1 mL of 1 M sodium bicarbonate buffer (pH 8.3) for each mL of dialyzed antibody solution in PBS.

Atto 465 NHS-ester Solution Preparation

The **Atto 465** NHS-ester is moisture-sensitive and should be handled accordingly.

- **Dissolving the Dye:** Immediately before starting the conjugation reaction, dissolve the **Atto 465** NHS-ester in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL. This solution should be prepared fresh for each conjugation.

Antibody Conjugation Reaction

The molar ratio of dye to antibody is a critical parameter that affects the degree of labeling and the functionality of the final conjugate.

- **Dye-to-Antibody Ratio:** A molar excess of the reactive dye is added to the antibody solution. The optimal ratio can vary between different antibodies, so it is recommended to perform a trial with different ratios for a new antibody. A good starting point is a twofold molar excess of **Atto 465** NHS-ester to the antibody.
- **Reaction Incubation:** Add the calculated volume of the **Atto 465** NHS-ester solution to the antibody solution while gently vortexing. Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant or repeated stirring. The reaction should be protected from light.

Purification of the Atto 465-Antibody Conjugate

After the incubation period, it is essential to separate the labeled antibody from the unreacted dye and any hydrolyzed dye.

- Gel Filtration Chromatography: The most common method for purification is gel filtration chromatography using a Sephadex G-25 column.
 - Equilibrate the column with PBS (pH 7.4).
 - Apply the reaction mixture to the top of the column.
 - Elute the conjugate with PBS. The first colored, fluorescent band to elute is the **Atto 465**-antibody conjugate. A second, slower-moving band will contain the free dye.
- Dialysis: For diluted samples, extensive dialysis can be used, although it is generally less efficient and slower than gel filtration.

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, can be determined using absorption spectroscopy.

- Spectrophotometric Measurement:
 - Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of **Atto 465**, which is 453 nm (A_{max}).
 - If the absorbance is too high, dilute the sample with PBS and record the dilution factor.
- Calculation: The DOL is calculated using the following formula:

$$\text{DOL} = (\text{A}_{\text{max}} * \epsilon_{\text{protein}}) / [(\text{A}_{280} - (\text{A}_{\text{max}} * \text{CF}_{280})) * \epsilon_{\text{dye}}]$$

Where:

- A_{max} is the absorbance at 453 nm.
- A₂₈₀ is the absorbance at 280 nm.

- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody at 280 nm (e.g., for IgG, $\epsilon \approx 210,000 \text{ M}^{-1}\text{cm}^{-1}$).
- ϵ_{dye} is the molar extinction coefficient of **Atto 465** at 453 nm ($7.5 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$).
- CF280 is the correction factor for the absorbance of **Atto 465** at 280 nm (0.48).

An ideal DOL for antibodies is typically in the range of 2 to 10.

Storage of the Conjugate

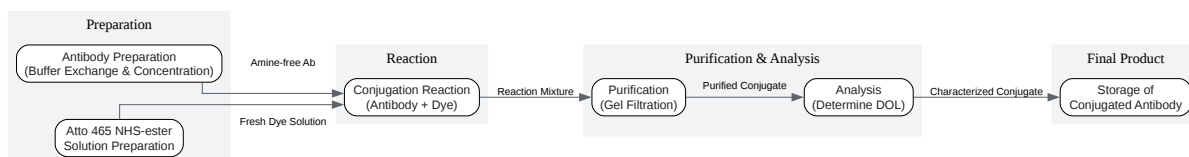
Proper storage is crucial to maintain the stability and functionality of the **Atto 465**-antibody conjugate.

- **Storage Conditions:** Store the conjugate under the same conditions as the unlabeled antibody. For short-term storage, 4°C is suitable. For long-term storage, it is recommended to add a preservative like 2 mM sodium azide, divide the conjugate into small aliquots, and store at -20°C. Avoid repeated freeze-thaw cycles.
- **Light Protection:** Protect the conjugate from light as much as possible during storage and handling.

Data Presentation

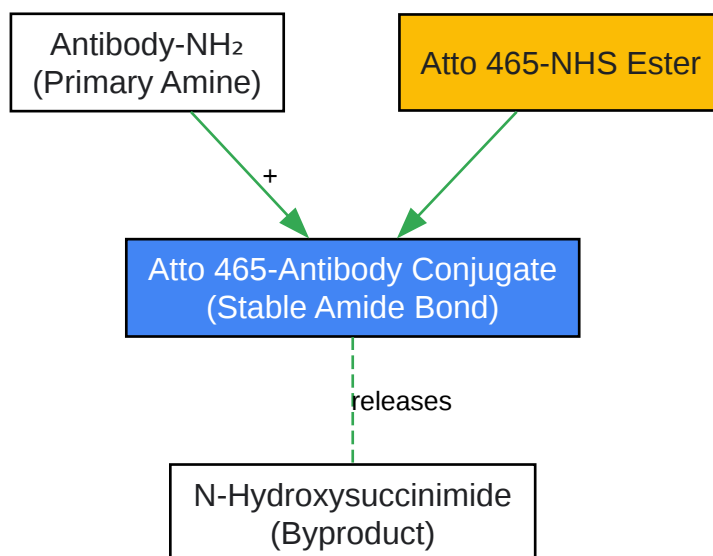
Parameter	Value	Reference
Atto 465 Molar Mass (NHS-ester)	493 g/mol	
Absorption Maximum (λ_{abs})	453 nm	
Molar Extinction Coefficient (ϵ_{max})	$7.5 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	
Fluorescence Emission Maximum (λ_{fl})	506 nm	
Fluorescence Quantum Yield (η_{fl})	75%	
Correction Factor at 280 nm (CF280)	0.48	
Recommended Antibody Concentration	>0.5 mg/mL (ideally 2 mg/mL)	
Recommended Labeling Buffer pH	8.3	
Recommended Incubation Time	30 - 60 minutes	
Recommended Purification Method	Gel Filtration (Sephadex G-25)	

Visualizations



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Caption: Workflow for **Atto 465** antibody conjugation.



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Caption: **Atto 465** NHS-ester reaction with an antibody.

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